molecular formula C22H21BrN2O4S B3708362 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-[(2-methoxyphenyl)methyl]acetamide

2-[N-(benzenesulfonyl)-3-bromoanilino]-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B3708362
M. Wt: 489.4 g/mol
InChI Key: KRDGBQDCOCZEON-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3-bromoanilino]-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzenesulfonyl group, a bromoanilino group, and a methoxyphenylmethyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzenesulfonyl Intermediate: The initial step involves the reaction of benzenesulfonyl chloride with aniline to form N-(benzenesulfonyl)aniline.

    Bromination: The N-(benzenesulfonyl)aniline is then brominated using bromine or a brominating agent to introduce the bromo group at the desired position on the aniline ring.

    Acetamide Formation: The brominated intermediate is then reacted with 2-methoxybenzylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3-bromoanilino]-N-[(2-methoxyphenyl)methyl]acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the benzenesulfonyl and methoxyphenyl groups.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce amines and carboxylic acids.

Scientific Research Applications

2-[N-(benzenesulfonyl)-3-bromoanilino]-N-[(2-methoxyphenyl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromoanilino group may facilitate binding to specific receptors or enzymes, while the methoxyphenylmethyl group can enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(benzenesulfonyl)-3-bromoaniline: Lacks the methoxyphenylmethyl group, making it less complex.

    N-(benzenesulfonyl)-2-methoxybenzylamine: Lacks the bromoanilino group, resulting in different reactivity and applications.

    2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(2-methoxyphenyl)methyl]acetamide: Similar structure but with a chloro group instead of a bromo group, leading to different chemical properties.

Uniqueness

2-[N-(benzenesulfonyl)-3-bromoanilino]-N-[(2-methoxyphenyl)methyl]acetamide is unique due to the presence of both the bromoanilino and methoxyphenylmethyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-bromoanilino]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4S/c1-29-21-13-6-5-8-17(21)15-24-22(26)16-25(19-10-7-9-18(23)14-19)30(27,28)20-11-3-2-4-12-20/h2-14H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDGBQDCOCZEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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